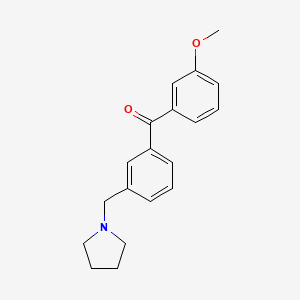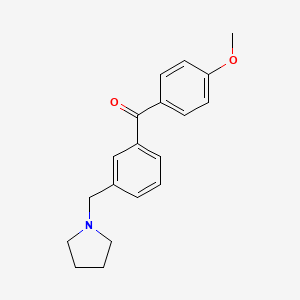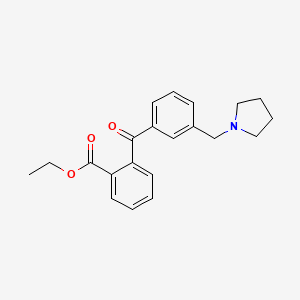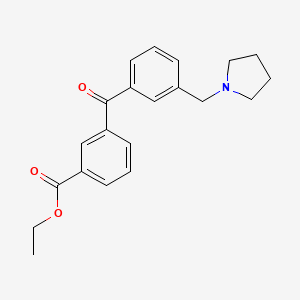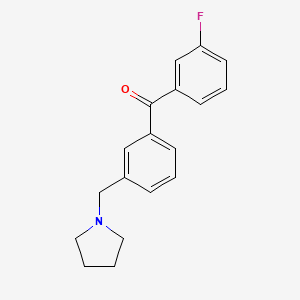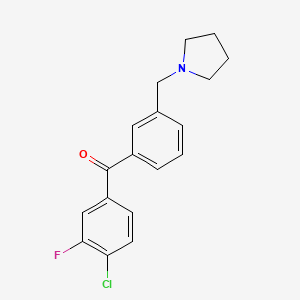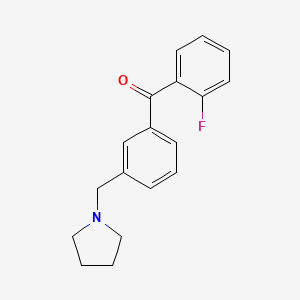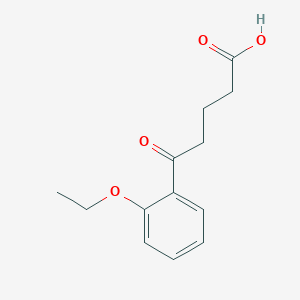
5-(2-Ethoxyphenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester, an alcohol, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This would involve analyzing the structure of the molecule, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with different reagents, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, stability, etc.科学的研究の応用
Inflammatory Mediator Research
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a close analog of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is an important pro-inflammatory mediator. Studies reveal its role in stimulating the migration of eosinophils through the OXE receptor, which is a G-protein coupled receptor. Research focuses on understanding its structure-activity relationships to develop β-oxidation-resistant antagonists for inflammatory diseases (Ye et al., 2017).
Metabolic Signaling in Adipose Tissue
5-(2-Ethoxyphenyl)-5-oxovaleric acid is linked to the metabolism of brown and beige adipose tissue. These tissues function as distinct endocrine organs, interacting with skeletal muscle and systemic energy expenditure. Metabolites like 5-oxoproline and β-hydroxyisobutyric acid, related to 5-(2-Ethoxyphenyl)-5-oxovaleric acid, have been identified as crucial for metabolic signaling (Whitehead et al., 2021).
Environmental Biodegradation
Research into the environmental biodegradation of organic compounds has identified metabolites like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, which are structurally related to 5-(2-Ethoxyphenyl)-5-oxovaleric acid. These metabolites are part of the degradation pathways in microbes like Pseudomonas putida, crucial for understanding environmental pollution control (Catelani et al., 1973).
Cancer Research and Photodynamic Therapy
5-Aminolevulinic acid (5-ALA), a derivative of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is being explored for its application in photodynamic therapy (PDT) for treating cancers like nasopharyngeal carcinoma. Research shows that 5-ALA-induced protoporphyrin IX can be effective in inducing cell death in cancer cells through PDT (Betz et al., 2002).
Airway Smooth Muscle Research
5-(2-Ethoxyphenyl)-5-oxovaleric acid and its analogs are being studied for their effects on airway smooth muscle (ASM), particularly in the context of diseases like asthma. 5-Oxo-ETE, a similar compound, has been shown to regulate the tone of guinea pig airway smooth muscle via activation of calcium pools and the Rho-kinase pathway (Mercier et al., 2004).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, etc.
将来の方向性
This would involve discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, etc.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
5-(2-ethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-12-8-4-3-6-10(12)11(14)7-5-9-13(15)16/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKMAWTQMFHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645433 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898791-59-8 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

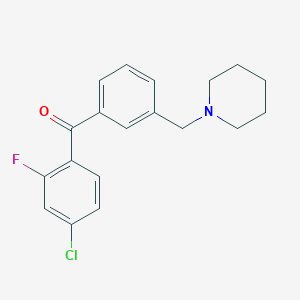
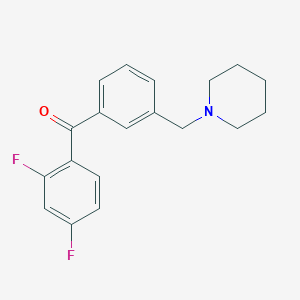
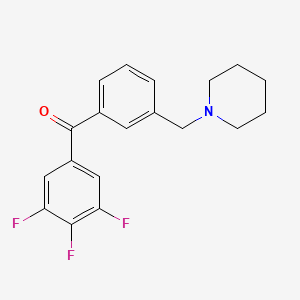
![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)
![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
